![molecular formula C6H4Cl2N2 B1322330 4,6-Dichloro-2-vinylpyrimidine CAS No. 684220-26-6](/img/structure/B1322330.png)
4,6-Dichloro-2-vinylpyrimidine
Overview
Description
4,6-Dichloro-2-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H4Cl2N2 . It is also known by other names such as 4,6-dichloro-2-ethenylpyrimidine and 2-vinyl-4,6-dichloropyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-vinylpyrimidine, often involves the use of organolithium reagents . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 pyrimidine .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-vinylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving pyrimidines are often complex and involve multiple steps .Physical And Chemical Properties Analysis
4,6-Dichloro-2-vinylpyrimidine has a molecular weight of 175.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 .Scientific Research Applications
Conjugate Addition Reactions
4,6-Dichloro-2-vinylpyrimidine: is utilized in conjugate addition reactions with various nucleophiles. This process yields 2-chloro-4-(2-substituted ethyl)pyrimidines , which are valuable intermediates in organic synthesis . These reactions are pivotal for constructing complex molecules with precise structural configurations, essential in pharmaceutical development.
DNA Interstrand Crosslinking
This compound plays a crucial role in the formation of DNA interstrand crosslinks (ICLs), which are significant in the cytotoxic activity of many anticancer drugs . The ability to form ICLs is exploited in designing crosslink-forming oligonucleotides (CFOs) for targeted cancer therapies, enhancing the efficacy of chemotherapeutic agents.
Chemoselective Tagging
In chemical biology, 4,6-Dichloro-2-vinylpyrimidine can be used for chemoselective tagging. This application is critical for creating chimeras, polyligands, and conjugates, which are foundational in developing new drugs and understanding biological interactions at the molecular level .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.
properties
IUPAC Name |
4,6-dichloro-2-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIRYYVUNARMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623165 | |
Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
684220-26-6 | |
Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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